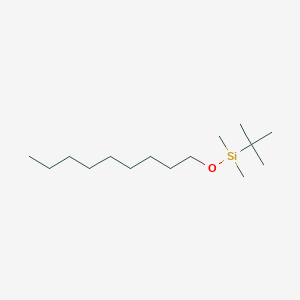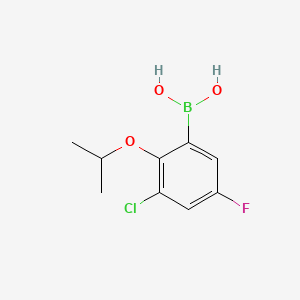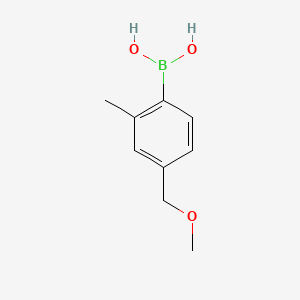
(S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a carbamate moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves the reaction of (S)-tert-butyl (1-(2-chlorophenyl)-2-hydroxycyclohexyl)carbamate with an oxidizing agent to form the oxo derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carbamate derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cenobamate: A related compound used in the treatment of epilepsy.
1-(2-Chlorophenyl)propyl carbamate: Another carbamate derivative with similar structural features.
Uniqueness
(S)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H22ClNO3 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21)/t17-/m0/s1 |
Clave InChI |
VRZJVQFAJVIUAX-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CCCCC1=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)

![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)


![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)



![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
